molecular formula C11H14O2 B7861683 3-(4-Methylphenyl)oxolan-3-ol

3-(4-Methylphenyl)oxolan-3-ol

Cat. No.: B7861683
M. Wt: 178.23 g/mol
InChI Key: FLYGSPVRIBAHKL-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group and a 4-methylphenyl substituent at the 3-position of the oxolane ring. The compound’s molecular formula is inferred as C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol, based on analogous structures like 4-(3-Hydroxyphenyl)oxolan-3-ol (C₉H₁₀O₃, 166.18 g/mol) .

Properties

IUPAC Name

3-(4-methylphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGSPVRIBAHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 3-(4-Methylphenyl)oxolan-3-ol and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Methylphenyl, -OH at C3 of oxolane C₁₁H₁₄O₂ 178.23 (estimated) Potential intermediate in drug synthesis (inferred)
4-(3-Hydroxyphenyl)oxolan-3-ol 3-Hydroxyphenyl, -OH at C3 of oxolane C₉H₁₀O₃ 166.18 Higher polarity due to phenolic -OH; possible use in polymer chemistry
(R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane Benzyloxy, phenethoxy, epoxide C₂₄H₂₄O₅ 392.45 Epoxide functionality for ring-opening reactions; pharmaceutical intermediates
3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride 4-Chlorophenylmethyl, -NH₂·HCl at C3 C₁₀H₁₃ClN₂O·HCl 265.15 Enhanced electrophilicity due to Cl; amine salt for improved solubility
1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol Methoxyphenyl, dioxane, alkyne C₁₇H₂₂O₄ 290.36 Rigid dioxane ring; alkyne for click chemistry

Physicochemical and Reactivity Differences

  • Polarity and Solubility : The hydroxyl group in this compound enhances water solubility compared to its chlorophenyl analog , which is more lipophilic. However, it is less polar than 4-(3-Hydroxyphenyl)oxolan-3-ol due to the methyl group’s electron-donating effect .
  • Thermal Stability : Compounds with rigid frameworks (e.g., dioxane in ) exhibit higher thermal stability than oxolane derivatives.
  • Reactivity : The methyl group in this compound may hinder electrophilic substitution compared to unsubstituted phenyl analogs. In contrast, the chlorophenyl derivative undergoes faster nucleophilic attacks due to the electron-withdrawing Cl substituent.

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